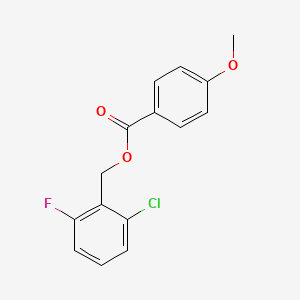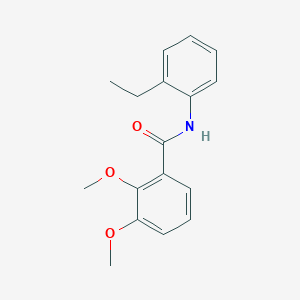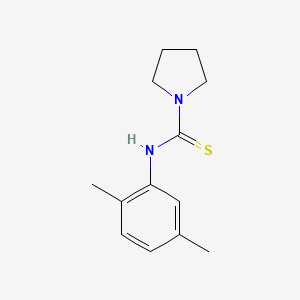
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide, also known as GW 5074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to have inhibitory effects on various cellular processes. We will also explore its advantages and limitations for laboratory experiments and list potential future directions for research.
Wirkmechanismus
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 exerts its inhibitory effects by binding to the ATP-binding site of the target protein kinase. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes. The exact mechanism of action of this compound 5074 on the MAPK pathway and CK2 is still under investigation.
Biochemical and Physiological Effects:
This compound 5074 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound 5074 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is that it is a small molecule inhibitor, which makes it easier to study in laboratory experiments. It has also been shown to have high selectivity for its target protein kinases, which reduces the likelihood of off-target effects. However, one limitation of this compound 5074 is that it has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway and CK2. Another area of interest is the investigation of the potential therapeutic applications of this compound 5074 in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound 5074 on its target protein kinases and to investigate its potential side effects in vivo.
Synthesemethoden
The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of p-anisidine with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with 2-methoxy-5-nitrobenzoyl chloride to form the desired compound, this compound 5074. The final product is then purified using column chromatography to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various cellular processes, including the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases, including cancer. This compound 5074 has also been shown to have inhibitory effects on the protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation and DNA repair.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(12(16)7-9)15(19)17-13-8-10(18(20)21)4-6-14(13)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKANEUODTKJYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-6-methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5886538.png)




![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)

![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5886579.png)




![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)